2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy-
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Overview
Description
2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- is a complex organic compound with the molecular formula C20H25N5O2. This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- typically involves the reaction of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol. The reaction mixture is heated to 75-80°C and stirred overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of related compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP and reduced calcium levels in cells. This mechanism is particularly relevant in the context of its potential therapeutic effects in cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
3,4-Dehydrocilostazol: A related compound with similar pharmacological properties.
Cilostazol: Another compound in the same family, known for its antithrombotic effects.
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to inhibit phosphodiesterase and modulate cyclic AMP levels sets it apart from other similar compounds.
Properties
CAS No. |
93632-84-9 |
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Molecular Formula |
C20H27N5O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-4-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-18-13-20(27)21-17-10-9-15(12-16(17)18)28-11-5-4-8-19-22-23-24-25(19)14-6-2-1-3-7-14/h9-10,12,14,18,26H,1-8,11,13H2,(H,21,27) |
InChI Key |
FCWDVHXHKQJPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4O |
Origin of Product |
United States |
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